molecular formula C8H8ClN3 B1629767 5-Chloro-N-methyl-1H-indazol-3-amine CAS No. 98083-50-2

5-Chloro-N-methyl-1H-indazol-3-amine

Cat. No.: B1629767
CAS No.: 98083-50-2
M. Wt: 181.62 g/mol
InChI Key: SDOKSWSXIRWIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-N-methyl-1H-indazol-3-amine
  • 5-Bromo-N-methyl-1H-indazol-3-amine
  • 5-Iodo-N-methyl-1H-indazol-3-amine

Uniqueness

5-Chloro-N-methyl-1H-indazol-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

5-chloro-N-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-10-8-6-4-5(9)2-3-7(6)11-12-8/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOKSWSXIRWIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630792
Record name 5-Chloro-N-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98083-50-2
Record name 5-Chloro-N-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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